molecular formula C19H21N3S B14723899 N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 6766-63-8

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

Katalognummer: B14723899
CAS-Nummer: 6766-63-8
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: JFWOTYBLLCHCGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with cyclohexylamine and methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine: Unique due to its specific substitution pattern and structural features.

    N-phenylthieno[2,3-d]pyrimidin-4-amine: Lacks the cyclohexyl and methyl groups, resulting in different chemical properties.

    N-cyclohexylthieno[2,3-d]pyrimidin-4-amine: Missing the phenyl group, which affects its reactivity and applications.

Uniqueness

This compound stands out due to its combination of cyclohexyl, methyl, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

6766-63-8

Molekularformel

C19H21N3S

Molekulargewicht

323.5 g/mol

IUPAC-Name

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3S/c1-22(15-10-6-3-7-11-15)18-17-16(14-8-4-2-5-9-14)12-23-19(17)21-13-20-18/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3

InChI-Schlüssel

JFWOTYBLLCHCGM-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCCC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.